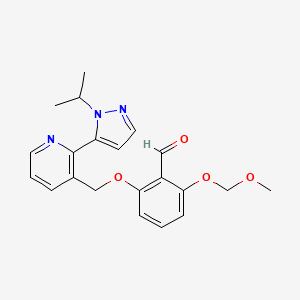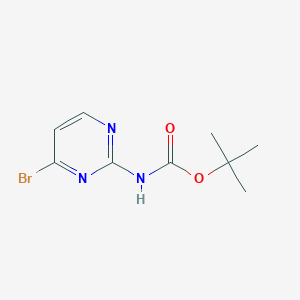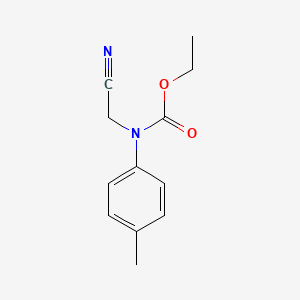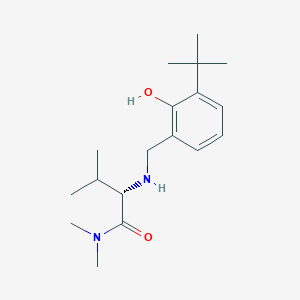
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate): is a complex organic compound with the molecular formula C46H91NO5 and a molecular weight of 738.21 g/mol . This compound is characterized by its unique structure, which includes a hydroxybutyl group, an azanediyl linkage, and two butyloctanoate ester groups.
Vorbereitungsmethoden
The synthesis of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) involves multiple steps, typically starting with the preparation of the hydroxybutyl and nonane-9,1-diyl intermediates. These intermediates are then linked through an azanediyl group, followed by esterification with butyloctanoic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Analyse Chemischer Reaktionen
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, potentially yielding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of lipid metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group can participate in hydrogen bonding, while the ester groups can undergo hydrolysis, releasing active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) include:
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexanoate): This compound has a similar structure but with hexanoate ester groups instead of butyloctanoate.
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decanoate): This variant contains decanoate ester groups.
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octanoate): This compound features octanoate ester groups.
The uniqueness of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) lies in its specific ester groups, which confer distinct physical and chemical properties, making it suitable for particular applications .
Eigenschaften
Molekularformel |
C46H91NO5 |
|---|---|
Molekulargewicht |
738.2 g/mol |
IUPAC-Name |
9-[9-(2-butyloctanoyloxy)nonyl-(4-hydroxybutyl)amino]nonyl 2-butyloctanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-13-25-35-43(33-11-7-3)45(49)51-41-31-23-19-15-17-21-27-37-47(39-29-30-40-48)38-28-22-18-16-20-24-32-42-52-46(50)44(34-12-8-4)36-26-14-10-6-2/h43-44,48H,5-42H2,1-4H3 |
InChI-Schlüssel |
FDOXDEFUYQWIRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCC)CCCCCC)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365110.png)

![6-(3-Chloro-4-methoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365117.png)
![[3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-phenyl]-methanol](/img/structure/B13365131.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide](/img/structure/B13365139.png)


![2-hydroxydibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13365145.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13365149.png)
![4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13365157.png)
![6-[(2-Chlorophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365164.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365165.png)
